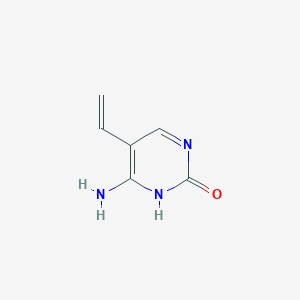

5-Vinylcytosine

Description

5-Vinylcytosine (5vC) is a synthetic cytosine derivative featuring a vinyl group (-CH=CH₂) at the 5-position of the pyrimidine ring. This structural modification distinguishes it from canonical cytosine and its naturally occurring derivatives, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). 5vC has gained prominence in epigenetic and biochemical research due to its unique reactivity with Ten-Eleven Translocation (TET) enzymes, which catalyze oxidation of modified cytosines in DNA . For example, TET2 oxidizes 5vC to produce 5-formylmethylcytosine (5fmC), a reaction exploited to develop activity-based probes for tracking TET enzyme activity . Additionally, 5vC has been utilized in photochemical ligation studies, where its vinyl group enables [2+2] cycloaddition reactions with complementary nucleotides under UV irradiation, facilitating template-directed DNA assembly .

Propriétés

IUPAC Name |

6-amino-5-ethenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-2-4-3-8-6(10)9-5(4)7/h2-3H,1H2,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIODDDSOONWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(NC(=O)N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-vinylcytosine typically involves the vinylation of cytosine derivatives. One common method includes the use of vinyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective introduction of the vinyl group at the fifth position of the cytosine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Vinylcytosine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form 5-formylcytosine.

Substitution: The vinyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as TET enzymes can catalyze the oxidation of this compound to 5-formylcytosine.

Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 5-Formylcytosine

Substitution: Depending on the nucleophile used, various substituted cytosine derivatives can be formed.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Vinylcytosine has been explored for its antiviral properties. Research indicates that derivatives of this compound can exhibit activity against certain viruses by interfering with their replication processes. For instance, structural modifications of this compound have shown promise in enhancing antiviral efficacy through the alteration of polymer backbone structures, which can lead to increased resistance against viral mutations .

Polymer Science

In polymer chemistry, this compound serves as a monomer for the synthesis of copolymers. These polymers can be utilized in drug delivery systems due to their biocompatibility and ability to form hydrogels. The incorporation of this compound into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials .

Biochemical Research

The compound is also significant in biochemical studies, particularly in the synthesis of nucleic acid analogs. These analogs can be used as tools for studying nucleic acid interactions and functions, providing insights into genetic regulation and expression mechanisms. The ability to modify nucleobases like cytosine allows researchers to explore new pathways in gene therapy and molecular diagnostics .

Case Study 1: Antiviral Applications

A study focusing on the antiviral properties of this compound derivatives demonstrated that specific modifications could enhance their effectiveness against RNA viruses. The research involved synthesizing various derivatives and testing their activity in vitro, revealing that certain structural features correlate with increased antiviral activity .

Case Study 2: Polymer Development

Another investigation highlighted the use of this compound in developing biodegradable polymers for medical applications. The study outlined the synthesis process, characterizing the physical properties of the resulting polymers and evaluating their potential for drug delivery systems. Results indicated that these polymers could effectively encapsulate therapeutic agents while maintaining stability under physiological conditions .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 5-vinylcytosine involves its incorporation into DNA, where it can be recognized and modified by enzymes such as TET. These enzymes catalyze the oxidation of the vinyl group, leading to the formation of 5-formylcytosine. This modification can influence gene expression and DNA repair pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of 5-Vinylcytosine and Analogues

Table 2: Enzymatic Oxidation Pathways

Activité Biologique

5-Vinylcytosine (vC) is a synthetic nucleobase that has garnered attention in molecular biology due to its unique properties and potential applications in epigenetic research. This compound is particularly significant for its role in probing the activity of TET enzymes, which are crucial for DNA demethylation processes.

This compound acts as a substrate for TET enzymes, which catalyze the oxidation of 5-methylcytosine in DNA. Research indicates that TET enzymes exhibit promiscuity towards unnatural modifications at the 5-position of cytosine, including vC. The oxidation of vC predominantly yields 5-formylmethylcytosine, which can be utilized as an endpoint assay to measure TET activity . This property makes vC a valuable tool for studying TET enzyme function in various biological contexts.

Experimental Findings

- TET Enzyme Activity : Studies have shown that when DNA containing vC is incubated with TET enzymes, a significant shift in product formation occurs, allowing for quantitative analysis of enzyme activity. Specifically, the reaction produces a major product (5-formylmethylcytosine) alongside a minor product, which can be identified through mass spectrometry .

- Substrate Versatility : The ability of TET enzymes to utilize vC as a substrate suggests its potential utility in high-throughput screening assays aimed at understanding the dynamics of epigenetic regulation. The incorporation of vC into DNA templates allows researchers to track TET activity under various cellular conditions .

- Chemical Probes Development : The unique reactivity of vC has led to its application in developing chemical probes for studying TET biology. These probes can selectively trap active TET isoforms, facilitating the identification and characterization of these enzymes within complex biological samples .

Case Studies

- Case Study 1 : In one study, researchers synthesized modified nucleotide triphosphates containing vC and used them to construct DNA templates with specific CpG modifications. Upon treatment with TET enzymes, they observed distinct labeling patterns indicative of enzymatic activity, demonstrating the effectiveness of vC as a reporter molecule .

- Case Study 2 : Another investigation explored the interaction between bacterial RNA polymerase and DNA containing vinyl-modified nucleobases. The results showed that while some modifications inhibited transcription, others like vC did not significantly affect RNA synthesis, highlighting its potential as a versatile tool in genetic engineering and synthetic biology .

Comparative Analysis

| Feature | This compound (vC) | 5-Ethynylcytosine (eyC) |

|---|---|---|

| Primary Product | 5-Formylmethylcytosine | High-energy ketene |

| TET Enzyme Interaction | Yes | Yes |

| Use in Chemical Probes | Yes | Yes |

| Impact on Transcription | Minimal | Variable |

Q & A

Q. What are the critical parameters to consider when optimizing the chemical synthesis of 5-Vinylcytosine to ensure reproducibility?

To achieve reproducible synthesis, researchers must rigorously control reaction parameters such as temperature (±2°C), solvent polarity, catalyst loading (e.g., palladium-based catalysts at 5-10 mol%), and reaction time. Detailed protocols should include purification methods (e.g., column chromatography with silica gel) and characterization data (e.g., NMR for vinyl group confirmation). Standardized reporting of these parameters is essential for replication .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying vinyl group position and monitoring side reactions (e.g., dimerization).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold recommended).

- Mass Spectrometry (MS) : For molecular weight confirmation and detecting trace impurities.

Cross-referencing these methods with literature data ensures structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH and temperature conditions?

Contradictions often arise from differences in experimental design (e.g., buffer systems, incubation times). To address this:

- Controlled Replication : Repeat studies under standardized conditions (pH 4–10, 25–60°C).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables.

- Mechanistic Studies : Use kinetic assays to probe degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What methodological challenges arise when functionalizing this compound for site-specific labeling in biological studies?

Challenges include:

- Regioselectivity : Ensuring reactions target the vinyl group without modifying the cytosine ring.

- Steric Hindrance : Bulky labeling agents (e.g., fluorophores) may require optimized coupling conditions (e.g., click chemistry).

- Stability Monitoring : Post-functionalization characterization (e.g., circular dichroism) to confirm structural integrity .

Q. What statistical approaches are recommended for analyzing inconsistent reactivity data in this compound derivatization studies?

Q. How should researchers address ethical considerations when designing in vivo studies involving this compound-modified nucleic acids?

- Institutional Approval : Adhere to IACUC or equivalent guidelines for animal welfare.

- Data Transparency : Publish negative results (e.g., toxicity profiles) to avoid publication bias.

- Risk-Benefit Analysis : Justify biological relevance (e.g., epigenetics) against potential risks .

Methodological and Integrative Questions

Q. What strategies are effective for conducting systematic literature reviews on this compound’s role in DNA modification?

Q. How can researchers integrate this compound findings into broader frameworks of epigenetic regulation?

- Comparative Studies : Contrast its effects with other cytosine derivatives (e.g., 5-Methylcytosine).

- Pathway Mapping : Use bioinformatics tools (e.g., KEGG) to link chemical modifications to gene expression changes.

- Collaborative Validation : Partner with computational chemists to model interaction dynamics .

Q. What experimental design principles mitigate common pitfalls in this compound synthesis and handling?

Q. How can cross-disciplinary approaches (e.g., biophysics) enhance mechanistic studies of this compound-DNA interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.